molecular formula C9H7ClF3NO B13088811 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 1698027-72-3

1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13088811
CAS No.: 1698027-72-3
M. Wt: 237.60 g/mol
InChI Key: XUSJWPKKFCHZDC-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7ClF3NO. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor .

Chemical Reactions Analysis

1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the phenyl ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the phenyl ring, while halogenation can replace hydrogen atoms with halogens.

Scientific Research Applications

1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological activities by influencing its electronic properties and binding affinity to target receptors . The compound may act on specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Amino-4-chloro-5-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1698027-72-3

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

1-[2-amino-4-chloro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)7(10)3-8(5)14/h2-3H,14H2,1H3

InChI Key

XUSJWPKKFCHZDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F

Origin of Product

United States

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